Cas no 119-62-0 (2-Amino-1-(4-nitrophenyl)-1,3-propanediol)
119-62-0 structure
Product Name:2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Numero CAS:119-62-0
MF:C9H12N2O4
MW:212.202582359314
CID:35918
PubChem ID:92743
Update Time:2025-10-28
2-Amino-1-(4-nitrophenyl)-1,3-propanediol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- 1-(p-Nitrophenyl)-2-amino-1,3-propanediol
- DL-THREO-2-AMINO-1(4-NITROPHYL)PROPANE-1,3-PROPANEDIOL
- 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-
- 2-amino-1-(4-nitrophenyl)propane-1,3-diol
- -hydroxy-4-nitro-
- Phenylpropanol, α-amino-β
- 1,3-Propanediol,2-amino-1-(p-nitrophenyl)- (6CI,8CI)
- 1-(4-Nitrophenyl)-2-amino-1,3-propanediol
- 1-(4-Nitrophenyl)-2-aminopropane-1,3-diol
- 1-(p-Nitrophenyl)-1,3-dihydroxy-2-aminopropane
- 2-Amino-1-p-nitrophenyl-1,3-propanediol
- NSC 163951
- p-Nitrophenyl-2-amino-1,3-propanediol
- 2-Amino-3-(4-nitrophenyl)-1,3-propanediol
- 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol
- 2-Amino-1-(4-nitrophenyl)-1,3-Propanediol (DL-)
- D-(-)-Three-1-[4-Nitrophenyl]-2-AMino-1,3-Propanediol
- S-BASE
- NSC163951
- 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL(DL-)/S-BASE
- NSC 12466
- (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
- AB00601071-07
- CHEMBL25280
- dextramine
- NS00083545
- EINECS 222-997-3
- 1, 2-amino-1-(4-nitrophenyl)-
- NS00082911
- F87036
- D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol
- F0322-0027
- (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
- FT-0600616
- EN300-16771
- 1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-, D-threo-(-)-
- NCGC00246273-01
- AI3-62046
- 3689-55-2
- HMS2268H24
- 2-Bromo-6-chlorophenylboronicacid
- 119-62-0
- EINECS 221-001-4
- MLS001049025
- BB 0257067
- EU-0000552
- 8FB0B566G6
- SB44222
- DTXSID501020866
- Oprea1_299899
- 1, 2-amino-1-(p-nitrophenyl)-
- SY066624
- AB00601071-09
- VS-01059
- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol #
- AKOS016050620
- SMR000387020
- OCYJXSUPZMNXEN-UHFFFAOYSA-N
- MFCD00007359
- NS00079389
- UNII-8FB0B566G6
- D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- AM20050390
- NSC-163951
- phenylaceticacid
- SB79368
- AKOS000118828
- MFCD00066778
- EINECS 204-338-1
- Cambridge id 5104423
- SCHEMBL251728
- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, [R-(R*,R*)]-
- FT-0634580
- CBDivE_006305
- CBDivE_003085
- (R*,R*)-( inverted exclamation markA)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
- Z235472440
- ALBB-015887
- DB-017895
- STK386820
- trans-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
- BBL002381
- DB-104195
- 1,3-propanediol, 2-amino-1-(4-nitrophenyl)-, (1R,2R)-, nitrate(1:1)
- 221-001-4
- AAA11962
- [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol
-
- MDL: MFCD00066778
- Inchi: 1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2
- Chiave InChI: OCYJXSUPZMNXEN-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC(=CC=1)[N+](=O)[O-])C(CO)N
Proprietà calcolate
- Massa esatta: 212.08000
- Massa monoisotopica: 212.079707
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -0.7
- Superficie polare topologica: 112
Proprietà sperimentali
- Densità: 1.41
- Punto di fusione: 163-165 ºC
- Punto di ebollizione: 451.9 °C at 760 mmHg
- Punto di infiammabilità: 227.1 °C
- Indice di rifrazione: 1.63
- PSA: 112.30000
- LogP: 1.17130
- FEMA: 2134
2-Amino-1-(4-nitrophenyl)-1,3-propanediol Dati doganali
- CODICE SA:2922199090
- Dati doganali:
Codice doganale cinese:
2922199090Panoramica:
2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Amino-1-(4-nitrophenyl)-1,3-propanediol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A047310-5g |
2-Amino-1-(4-nitrophenyl)-1,3-propanediol |
119-62-0 | 5g |
$ 55.00 | 2022-06-08 | ||
| TRC | A047310-10g |
2-Amino-1-(4-nitrophenyl)-1,3-propanediol |
119-62-0 | 10g |
$ 90.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | Y1264535-100mg |
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |
119-62-0 | 95%+ | 100mg |
$135 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1264535-250mg |
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- |
119-62-0 | 95%+ | 250mg |
$185 | 2024-06-08 | |
| Enamine | EN300-16771-0.05g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 0.05g |
$22.0 | 2025-03-21 | |
| Enamine | EN300-16771-0.1g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 0.1g |
$33.0 | 2025-03-21 | |
| Enamine | EN300-16771-0.25g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 0.25g |
$47.0 | 2025-03-21 | |
| Enamine | EN300-16771-0.5g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 0.5g |
$73.0 | 2025-03-21 | |
| Enamine | EN300-16771-1.0g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 1.0g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-16771-2.5g |
2-amino-1-(4-nitrophenyl)propane-1,3-diol |
119-62-0 | 95.0% | 2.5g |
$100.0 | 2025-03-21 |
2-Amino-1-(4-nitrophenyl)-1,3-propanediol Letteratura correlata
-
Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476
-
2. A polarimetric, circular dichroism and 11B nuclear magnetic resonance study of the reaction of the tetrahydroxyborate ion with two chiral 1,3-diolsJ. Graham Dawber J. Chem. Soc. Faraday Trans. 1 1987 83 771
-
Lian Xu,Dan Nie,Bing-Mei Su,Xin-Qi Xu,Juan Lin Catal. Sci. Technol. 2023 13 684
-
Xinlong Wang,Lingjun Xu,Fangjun Xiong,Yan Wu,Fener Chen RSC Adv. 2016 6 37701
-
Sachin Mane Anal. Methods 2016 8 7567
119-62-0 (2-Amino-1-(4-nitrophenyl)-1,3-propanediol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso